(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine
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Overview
Description
“(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine” is a chemical compound with the following properties:
- Molecular Formula:
C8H15N3
- Average Mass: 153.225 Da
- Monoisotopic Mass: 153.126602 Da
- ChemSpider ID: 503825
Preparation Methods
Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Research in this area is limited.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions.
Reduction: Possible reduction reactions.
Substitution: Substitution reactions at specific positions.
Other Transformations: Further functional group modifications.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. without detailed experimental data, we cannot provide precise information.
Major Products:: The major products formed during reactions involving this compound would vary based on the specific reaction type.
Scientific Research Applications
Chemistry::
Building Block: It can serve as a building block for more complex organic molecules.
Biological Studies: Investigating its interactions with biological systems.
Drug Discovery: Screening for potential pharmacological activity.
Fine Chemicals: Possible use in specialty chemicals.
Materials Science: Exploring its properties for material applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Biological Activity
The compound (2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine is a member of the class of amines that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C14H20N2, with a molecular weight of 232.33 g/mol. The structure consists of a dimethylphenyl group linked to a trimethylpyrazolyl moiety via a methylamine bridge.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in this context requires further investigation but suggests potential as an anticancer agent.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the pyrazole ring is often associated with enhanced antimicrobial activity.
- CNS Activity : Some pyrazole derivatives are known to interact with neurotransmitter systems, which may indicate potential as anxiolytic or antidepressant agents.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act through:
- Receptor Modulation : Interaction with specific receptors in the central nervous system or other tissues.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways related to cancer or microbial growth.
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the phenyl group significantly influenced the antitumor activity. The results indicated that compounds with electron-donating groups exhibited enhanced cytotoxicity against various cancer cell lines.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Control | - | MCF-7 |
This compound | 15.2 | MCF-7 |
Other Derivative | 10.5 | MCF-7 |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C15H21N3/c1-10-6-7-15(11(2)8-10)16-9-14-12(3)17-18(5)13(14)4/h6-8,16H,9H2,1-5H3 |
InChI Key |
UTRQGJFAWVMPRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(N(N=C2C)C)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.